Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-
Overview
Description
Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-, also known as HPS, is a compound with the molecular formula C13H19NO4S . It is extensively used in Germany as a corrosion inhibiting agent . The compound is part of the phenylsulfonamides group, which are relevant for water works due to their poor degradability and high water solubility .
Molecular Structure Analysis
The molecular structure of HPS consists of a hexanoic acid chain with a methyl(phenylsulfonyl)amino group attached at the 6th carbon . The molecular weight of the compound is 285.36 .Chemical Reactions Analysis
HPS is known to undergo microbial degradation in sewage plants, resulting in the formation of Sarkosin-N-(phenylsulfonyl) (SPS) and other metabolites . The exact chemical reactions involved in this process are not specified in the available sources.Physical And Chemical Properties Analysis
HPS has a boiling point of 464.4°C at 760 mmHg and a density of 1.229g/cm3 . It has a refractive index of 1.546 and a vapour pressure of 2.01E-09mmHg at 25°C . The compound is also water soluble .Scientific Research Applications
Oxidation Reactions
- Hexanoic acid derivatives have been used in Swern oxidation reactions to convert alcohols into aldehydes or ketones. A study demonstrated that 6-(methylsulfinyl)hexanoic acid can be employed as a substitute for dimethyl sulfoxide (DMSO) in these reactions, offering an easily separable and recyclable option (Liu & Vederas, 1996).
Environmental Impact
- Investigations into water contaminants revealed that 6-[methyl(phenylsulfonyl)amino]hexanoic acid, used as a corrosion inhibiting agent, degrades to form substances like Sarkosin-N-(phenylsulfonyl) (SPS) in water, impacting the environmental and water quality (Knepper et al., 1999).
Fluorescent Probes
- A derivative of Hexanoic acid was developed for use as a fluorescent probe in DNA sequencing methods, demonstrating its utility in biochemical analysis (Rasolonjatovo & Sarfati, 1998).
Plant Resistance Studies
- In agriculture, Hexanoic acid has been found to induce resistance in plants against various pathogens. Research on citrus plants showed that its application altered over 200 molecules related to the mevalonic and linolenic pathways, enhancing plant defense mechanisms (Llorens et al., 2016).
Immunoassay Applications
- Hexanoic acid derivatives have been synthesized for use in immunoassays, proving effective in the detection of sulfonamides in chicken muscle (Wang et al., 2013).
Structural Analysis
- Research on polymorphic forms of Hexanoic acid derivatives contributes to understanding molecular structures and their hydrogen bonding patterns, which is crucial in pharmaceutical and chemical industries (Feeder & Jones, 1994).
Synthesis of Unusual Amino Acids
- Hexanoic acid is used in the synthesis of non-proteinogenic amino acids for applications in marine natural product research (Adamczyk & Reddy, 2001).
Corrosion Inhibition
- Derivatives of Hexanoic acid have been synthesized and evaluated as corrosion inhibitors for metals, showcasing their potential in industrial applications (Gupta et al., 2016).
Pharmaceutical Research
- In pharmaceutical research, Hexanoic acid derivatives are explored for their potential in drug development and as components in synthetic peptide structures (Markowska et al., 2021).
Acid Recovery Processes
- Novel membranes containing Hexanoic acid derivatives have been developed for acid recovery in industrial processes, emphasizing the compound's utility in material science and engineering (Irfan et al., 2018).
Future Directions
properties
IUPAC Name |
6-[benzenesulfonyl(methyl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJPRZHJNRBKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068487 | |
Record name | Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]- | |
CAS RN |
46948-72-5 | |
Record name | 6-[Methyl(phenylsulfonyl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46948-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methyl(phenylsulfonyl)amino)hexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046948725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[methyl(phenylsulphonyl)amino]hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(METHYL(PHENYLSULFONYL)AMINO)HEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF493NK8GC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.